3-Chloro-5-mercaptobenzonitrile
Overview
Description
3-Chloro-5-mercaptobenzonitrile is a chemical compound with the molecular formula C₇H₄ClNS. It is known for its unique chemical structure, which includes a chloro group, a mercapto group, and a benzonitrile moiety. This compound has gained significant attention in various fields of research due to its potential biological activities and applications in material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-mercaptobenzonitrile typically involves the introduction of a chloro group and a mercapto group onto a benzonitrile ring. One common method involves the reaction of 3-chlorobenzonitrile with thiourea under basic conditions to introduce the mercapto group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-mercaptobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution: Products include various substituted benzonitriles.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include primary amines and other reduced derivatives.
Scientific Research Applications
3-Chloro-5-mercaptobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-mercaptobenzonitrile involves its interaction with specific molecular targets. The chloro and mercapto groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylbenzonitrile
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin
Uniqueness
3-Chloro-5-mercaptobenzonitrile is unique due to the presence of both a chloro and a mercapto group on the benzonitrile ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. For example, the mercapto group can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis .
Properties
IUPAC Name |
3-chloro-5-sulfanylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQFGBXBRVLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895572-41-5 | |
Record name | 3-chloro-5-sulfanylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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